Dha-3-mtp
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
155538-86-6 |
|---|---|
Molecular Formula |
C20H31O4PS |
Molecular Weight |
398.498 |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-3-[hydroxy(methoxy)phosphinothioyl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H31O4PS/c1-19-10-8-14(24-25(22,26)23-3)12-13(19)4-5-15-16-6-7-18(21)20(16,2)11-9-17(15)19/h4,14-17H,5-12H2,1-3H3,(H,22,26)/t14-,15-,16-,17-,19-,20-,25?/m0/s1 |
InChI Key |
ZDNAGEFTPVPCJX-SYKSYGGDSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OP(=S)(O)OC)C |
Synonyms |
dehydroepiandrosterone-3-O-methylthiophosphonate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Dha 3 Mtp
Precursor Synthesis: Dehydroepiandrosterone (B1670201) (DHEA)
Dehydroepiandrosterone (DHEA) is a significant endogenous steroid hormone that serves as a precursor in the biosynthesis of androgens and estrogens. mdpi.com Its production involves complex biological pathways and can also be achieved through chemical synthesis.
Biosynthetic Pathways of DHEA (e.g., from Cholesterol via CYP11A1 and CYP17A1)
The biosynthesis of DHEA from cholesterol is a multi-step enzymatic process primarily occurring in the adrenal glands, gonads, and the brain. mdpi.comnih.gov This pathway involves the action of two key cytochrome P450 enzymes: CYP11A1 (cholesterol side-chain cleavage enzyme) and CYP17A1 (17α-hydroxylase/17,20-lyase). nih.govnih.gov
The process begins with the transport of cholesterol into the mitochondria, a step facilitated by the steroidogenic acute regulatory (StAR) protein. nih.govnih.gov Inside the mitochondria, CYP11A1 catalyzes the conversion of cholesterol to pregnenolone, which is a rate-limiting step in steroidogenesis. researchgate.netresearchgate.net Pregnenolone then moves to the endoplasmic reticulum, where it undergoes further modification by CYP17A1. nih.gov This enzyme possesses two distinct activities: 17α-hydroxylase and 17,20-lyase. nih.govnih.gov First, the 17α-hydroxylase activity converts pregnenolone to 17-hydroxypregnenolone. Subsequently, the 17,20-lyase activity of the same enzyme cleaves the side chain of 17-hydroxypregnenolone to produce DHEA. nih.govnih.gov The efficiency of these reactions is regulated by factors such as the presence of cytochrome b5 and the phosphorylation state of CYP17A1. nih.gov
Chemical Synthesis Routes for DHEA and its Intermediates
The chemical synthesis of DHEA is a vital process for its pharmaceutical production. A common starting material for the semi-synthesis of DHEA is 16-dehydropregnenolone acetate (16-DPA). wikipedia.orggoogle.com
The conversion of 16-dehydropregnenolone acetate to DHEA typically involves a three-step process: oximation, Beckmann rearrangement, and hydrolysis. google.comgoogle.com
Oximation: The process starts with the oximation of the 20-keto group of 16-dehydropregnenolone acetate. This is often achieved by reacting it with hydroxylamine hydrochloride in the presence of a base like sodium acetate. google.com
Beckmann Rearrangement: The resulting oxime undergoes a Beckmann rearrangement to form an enamide. This reaction is typically promoted by a reagent such as p-toluenesulfonyl chloride. google.com
Hydrolysis: The enamide is then hydrolyzed to yield DHEA acetate, which is subsequently hydrolyzed to afford DHEA. google.comgoogle.com
In some synthetic routes to DHEA and its derivatives, stereo- and regioselective reductions are critical. For instance, the reduction of a 3-keto group to a 3β-hydroxy group is a key step. google.com Achieving the desired stereochemistry at the C3 position is crucial for the biological activity of the steroid. Chemical reducing agents must be carefully selected to ensure the formation of the β-epimer. Enzymatic reductions, using ketoreductases, have been explored to achieve high stereo- and regioselectivity, offering an advantage over some chemical methods by avoiding the need for protecting groups. google.com The stereo- and regioselectivity of hydroxylation reactions in DHEA metabolism by different cytochrome P450 enzymes have also been studied, highlighting the complexity of these transformations. nih.gov
Chemical Synthesis of Dehydroepiandrosterone-3-O-methylthiophosphonate (DHA-3-MTP)
As of the latest available information, specific synthetic methodologies for Dehydroepiandrosterone-3-O-methylthiophosphonate (this compound) are not documented in publicly accessible scientific literature. The synthesis of this specific compound does not appear to be established.
Derivatization Strategies from Dehydroepiandrosterone
While direct synthesis information for this compound is unavailable, general strategies for the derivatization of DHEA at the 3-hydroxyl group can be considered. The 3β-hydroxyl group of DHEA is a common site for chemical modification to produce various derivatives.
Standard esterification or etherification reactions can be employed. For instance, DHEA can be acetylated to DHEA acetate using acetic anhydride in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine. google.comacs.org Similarly, other acyl chlorides or anhydrides can be used to introduce different functional groups at this position.
Synthesis of the Methylthiophosphonate Moiety
A common route to creating a methylthiophosphonate involves the use of a methylphosphonic dihalide, such as methylphosphonic dichloride (CH₃P(O)Cl₂), as a starting material. This highly reactive compound can then be subjected to a controlled reaction with a sulfur nucleophile. For instance, treatment with a hydrosulfide salt, like sodium hydrosulfide (NaSH), would lead to the substitution of one of the chlorine atoms with a thiol group, forming a methyl-chloridothiophosphonate intermediate.
Alternatively, the synthesis may proceed through a phosphite intermediate. For example, dimethyl phosphite can be reacted with a sulfurizing agent, such as Lawesson's reagent or elemental sulfur in the presence of a base, to introduce the sulfur atom. Subsequent reaction with a methylating agent and a halogenating agent would yield the desired methylthiophosphonate moiety, which can then be coupled to the steroidal backbone.
The reaction conditions, including solvent, temperature, and stoichiometry, would need to be carefully controlled to ensure the selective formation of the desired product and to minimize the formation of byproducts, such as the corresponding dithiophosphonate. Purification of the intermediate and final products would likely be achieved through chromatographic techniques, such as column chromatography, to ensure high purity before the subsequent coupling reaction with the steroid.
Synthesis of Related Steroidal Methylthiophosphonate Analogs
The synthesis of steroidal methylthiophosphonate analogs involves the strategic attachment of the methylthiophosphonate group to a steroid core. This process generally requires the activation of the hydroxyl group on the steroid and its subsequent reaction with a suitable methylthiophosphonate reagent.
Synthesis of Pregnenolone-3-O-methylthiophosphonate (Pregnenolone-3-MTP)
The synthesis of Pregnenolone-3-O-methylthiophosphonate would begin with the readily available steroid precursor, pregnenolone. The hydroxyl group at the C-3 position of pregnenolone is the target for derivatization. To achieve this, the hydroxyl group is typically first activated. This can be accomplished by converting it into a better leaving group, for example, by reacting it with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, in the presence of a base like pyridine.
The activated pregnenolone derivative is then reacted with a methylthiophosphonate salt, such as sodium methylthiophosphonate. This salt would act as a nucleophile, displacing the leaving group (e.g., tosylate or mesylate) at the C-3 position in a nucleophilic substitution reaction. The choice of solvent is crucial for this step, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being common choices to facilitate the reaction.
The final product, Pregnenolone-3-MTP, would then be isolated from the reaction mixture and purified using standard techniques like recrystallization or column chromatography to obtain the desired compound in high purity. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), would be essential to confirm the structure of the synthesized analog.
Synthesis of Cholesterol-3-O-methylthiophosphonate (Cholesterol-3-MTP)
The synthesis of Cholesterol-3-O-methylthiophosphonate follows a similar strategy to that of the pregnenolone analog, leveraging the reactivity of the C-3 hydroxyl group of the cholesterol molecule. The initial step involves the activation of this hydroxyl group. Given the similar chemical environment of the C-3 hydroxyl in both cholesterol and pregnenolone, the same activating agents, such as tosyl chloride or mesyl chloride, can be employed in the presence of a base.
Following activation, the cholesterol derivative is treated with a methylthiophosphonate nucleophile. This nucleophilic substitution reaction results in the formation of the desired Cholesterol-3-MTP. The reaction conditions, including temperature and reaction time, would be optimized to maximize the yield and purity of the product.
Purification of Cholesterol-3-MTP would be carried out using chromatographic methods to separate it from any unreacted starting materials or byproducts. The structural identity and purity of the final compound would be rigorously confirmed through analytical techniques, including NMR spectroscopy to verify the attachment of the methylthiophosphonate group at the C-3 position and mass spectrometry to confirm the molecular weight.
Comparative Synthetic Approaches for Structural Analogs
The synthetic approaches for preparing steroidal methylthiophosphonate analogs like Pregnenolone-3-MTP and Cholesterol-3-MTP share a fundamental commonality: the derivatization of the C-3 hydroxyl group. This similarity arises from the conserved structural feature of the 3β-hydroxy-Δ⁵-steroid backbone present in both pregnenolone and cholesterol.
The primary difference in the synthesis of these analogs would lie in the specific reaction conditions and purification methods required to accommodate the different physical and chemical properties of the respective steroid starting materials. For instance, the solubility of cholesterol and pregnenolone in various organic solvents may differ, necessitating adjustments in the choice of reaction medium to ensure homogeneity and optimal reaction rates.
Furthermore, the presence of the side chain in cholesterol and the acetyl group in pregnenolone might influence the reactivity of the C-3 hydroxyl group to a minor extent, potentially requiring slight modifications in the reaction time or temperature to achieve complete conversion.
The purification of the final products might also present unique challenges. While column chromatography is a versatile technique, the choice of the stationary and mobile phases may need to be tailored to the polarity of each specific steroidal methylthiophosphonate to achieve efficient separation.
Below is an interactive data table summarizing the key aspects of the synthetic approaches for these analogs.
| Feature | Pregnenolone-3-MTP Synthesis | Cholesterol-3-MTP Synthesis |
| Starting Material | Pregnenolone | Cholesterol |
| Target Functional Group | C-3 Hydroxyl | C-3 Hydroxyl |
| Activation Step | Conversion to a good leaving group (e.g., tosylate, mesylate) | Conversion to a good leaving group (e.g., tosylate, mesylate) |
| Key Reagent | Methylthiophosphonate salt | Methylthiophosphonate salt |
| Reaction Type | Nucleophilic Substitution | Nucleophilic Substitution |
| Potential Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Polar aprotic (e.g., DMF, Acetonitrile) |
| Purification Method | Column Chromatography, Recrystallization | Column Chromatography |
| Characterization | NMR, Mass Spectrometry | NMR, Mass Spectrometry |
Molecular Mechanisms of Action: Steroid Sulfatase Inhibition
Identification and Role of Target Enzyme: Steroid Sulfatase (STS)
Steroid sulfatase (STS), also known as steryl-sulfatase (EC 3.1.6.2), is a membrane-bound enzyme primarily located in the endoplasmic reticulum. wikipedia.orgwikipedia.org It is a key enzyme in steroid metabolism, responsible for hydrolyzing sulfate (B86663) esters from various steroid sulfates. wikipedia.orgthermofisher.comwikipedia.orgwikipedia.orgwikipedia.orglipidmaps.orgsigmaaldrich.comctdbase.org
STS plays a significant role in maintaining steroid homeostasis throughout the body. wikipedia.orgwikipedia.orgnih.gov It is widely distributed in various tissues and its activity is implicated in both normal physiological processes and pathological conditions. wikipedia.orgwikipedia.orgnih.gov In peripheral tissues, STS activity allows for the local production of biologically active steroids from circulating inactive sulfated precursors. wikipedia.orgwikipedia.orgthermofisher.comwikipedia.orgsigmaaldrich.comctdbase.org
Under pathophysiological conditions, aberrant STS expression and activity have been linked to hormone-dependent diseases. wikipedia.orgwikipedia.org Elevated STS activity has been observed in certain hormone-dependent tumors, contributing to increased local concentrations of active steroids that can stimulate tumor growth. thermofisher.comwikipedia.orgsigmaaldrich.com
A primary function of STS is the hydrolysis of key steroid sulfates, such as estrone (B1671321) sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEA-S), into their unconjugated, biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. wikipedia.orgwikipedia.orgthermofisher.comwikipedia.orgwikipedia.orgwikipedia.orglipidmaps.orgsigmaaldrich.comctdbase.org
This catalytic activity is crucial because sulfated steroids are generally considered biologically inactive and require hydrolysis by STS to exert their effects through binding to steroid receptors. wikipedia.org For instance, E1S is hydrolyzed to E1, which can then be further converted to the more potent estradiol. wikipedia.orgwikipedia.orgsigmaaldrich.com Similarly, DHEA-S is converted to DHEA, a precursor for both androgens and estrogens. wikipedia.orgthermofisher.comwikipedia.org
The catalytic activity of STS has significant implications in various hormone-dependent processes. By converting inactive steroid sulfates into active hormones, STS contributes to the local steroid concentrations that can influence cellular proliferation and differentiation. wikipedia.orgthermofisher.comwikipedia.orgwikipedia.orgsigmaaldrich.comctdbase.orgnih.govwikipedia.orgfishersci.at This is particularly relevant in the context of hormone-dependent cancers, such as breast and prostate cancer, where elevated levels of estrogens and androgens can promote tumor growth. thermofisher.comwikipedia.orgwikipedia.orgwikipedia.orgsigmaaldrich.comctdbase.orgnih.govwikipedia.orgfishersci.at Inhibiting STS can therefore reduce the local production of these growth-stimulating steroids. ctdbase.orgfishersci.atnih.gov
Enzymatic Inhibition Kinetics of DHA-3-MTP
This compound has been identified as an inhibitor of STS activity. nih.gov Studies have investigated its effects on the hydrolysis of steroid sulfates catalyzed by STS.
While the specific inhibition mode of this compound is not explicitly stated as competitive in all available literature, related methylthiophosphonate derivatives, such as estrone-3-methylthiophosphonate (B1239339) (E1-3-MTP), have been shown to inhibit estrone sulfatase in a competitive manner. ctdbase.orgnih.gov Given the structural similarity and shared mechanism of action within this class of STS inhibitors, it is likely that this compound also acts as a competitive inhibitor, competing with the natural steroid sulfate substrates for binding to the active site of the STS enzyme.
Research has provided quantitative data on the inhibitory potency of this compound against STS. Studies using human placental microsomes have determined the inhibition constant (Ki) for this compound against estrone sulfatase. nih.gov
The Michaelis-Menten constant (Km) for estrone sulfate (E1S) in human placental microsomes was determined to be 8.1 µM, with a Vmax of 43 nmol/h/mg protein. nih.gov Under these conditions, the Ki value for this compound inhibiting estrone sulfatase was found to be 4.5 µM. nih.gov This value indicates the concentration of the inhibitor required to achieve half of the maximum inhibition, providing a measure of its binding affinity to the enzyme.
The following table summarizes the kinetic data for the inhibition of estrone sulfatase by this compound in human placental microsomes:
| Substrate | Enzyme | Km (µM) | Vmax (nmol/h/mg protein) | Inhibitor | Ki (µM) |
| Estrone Sulfate | Estrone Sulfatase | 8.1 | 43 | This compound | 4.5 |
Note: Data derived from studies using human placental microsomes. nih.gov
This data demonstrates that this compound is an inhibitor of estrone sulfatase activity, with a measurable affinity for the enzyme.
Enzyme Kinetic Parameters (Km, Vmax) for Substrate Hydrolysis
Studies investigating the effect of this compound on steroid sulfatase activity often involve examining the enzyme's kinetics with its natural substrates, such as estrone sulfate (E1S). The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are parameters that describe the enzyme's affinity for its substrate and its catalytic efficiency, respectively, in the absence or presence of an inhibitor.
Using human placental microsomes, the Km for E1S hydrolysis by steroid sulfatase has been determined to be 8.1 µM, with a corresponding Vmax of 43 nmol/h/mg protein. wikipedia.org These values reflect the enzyme's activity under specific experimental conditions with its natural substrate.
In the context of enzyme inhibition, the potency of an inhibitor like this compound is often quantified by its inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to achieve half of the maximum inhibition. For this compound, the Ki value against E1S hydrolysis, determined using human placental microsomes, was found to be 4.5 µM. wikipedia.org This Ki value provides a measure of the affinity of this compound for the enzyme's active site or enzyme-substrate complex, indicating its potency as an inhibitor of E1S hydrolysis.
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/h/mg protein) | Ki (this compound vs. Substrate) (µM) |
| Estrone Sulfate (E1S) | Human Placental Microsomes | 8.1 | 43 | 4.5 |
Note: Km and Vmax values are for the hydrolysis of the substrate E1S by steroid sulfatase. The Ki value is for the inhibition of this activity by this compound.
Molecular Interactions and Enzyme Resistance to Metabolism
The effectiveness of a steroid sulfatase inhibitor like this compound is influenced by its interaction characteristics with the enzyme and its stability against metabolic degradation.
Ligand-Enzyme Binding Characteristics and Specificity
This compound functions by interacting with steroid sulfatase to impede its catalytic activity. The observation that this compound inhibits the hydrolysis of both estrone sulfate and dehydroepiandrosterone sulfate indicates that it targets the steroid sulfatase enzyme, which acts on multiple steroid sulfates. wikipedia.org This suggests a degree of specificity for the active site of STS or regions critical for its function. While detailed atomic-level binding characteristics of this compound were not explicitly found in the search results, the Ki value of 4.5 µM against E1S hydrolysis provides a quantitative measure of its binding affinity relative to the substrate. wikipedia.org For a structurally related inhibitor, estrone-3-O-methylthiophosphonate (E1-3-MTP), kinetic studies revealed a competitive mode of inhibition. thermofisher.com Given the structural similarities between this compound and E1-3-MTP as steroid-based methylthiophosphonate derivatives, it is plausible that this compound also acts as a competitive inhibitor, binding to the enzyme's active site and competing with the natural steroid sulfate substrates.
Mechanisms of Resistance to Enzymatic Hydrolysis and Metabolism
A significant characteristic of methylthiophosphonate derivatives like this compound is their notable resistance to enzymatic hydrolysis and metabolism compared to their natural sulfate ester counterparts. wikipedia.orgthermofisher.com This resistance is a crucial factor for their potential as therapeutic agents. Studies comparing the metabolism of tritiated estrone sulfate ([3H]E1S) and tritiated estrone-3-O-methylthiophosphonate ([3H]E1-3-MTP) demonstrated that while a substantial percentage of [3H]E1S was hydrolyzed, a significantly lower percentage of [3H]E1-3-MTP underwent hydrolysis. thermofisher.com This inherent stability of the methylthiophosphonate group to enzymatic cleavage, particularly by sulfatases, contributes to a longer effective presence of the inhibitor. This resistance to metabolism is considered an advantage, as it allows the inhibitor to exert its effect for a longer duration and potentially leads to more sustained inhibition of steroid sulfatase activity in target tissues. wikipedia.org
| Compound | Enzymatic Hydrolysis Extent (Example with related compound E1-3-MTP vs E1S) |
| Estrone Sulfate (E1S) | 50-60% hydrolyzed by human placenta or rat liver thermofisher.com |
| Estrone-3-O-methylthiophosphonate (E1-3-MTP) | < 3% hydrolyzed by human placenta or rat liver thermofisher.com |
| Dehydroepiandrosterone-3-O-methylthiophosphonate (this compound) | Described as resistant to metabolism wikipedia.org |
Preclinical Biological Evaluation of Dha 3 Mtp
In Vitro Studies
In vitro studies have been instrumental in characterizing the inhibitory effects of DHA-3-MTP on STS activity using various cellular and enzymatic models. These investigations provide insights into the compound's potency and mechanism of action at a biochemical level.
Cellular Models for STS Inhibition
Cellular models are utilized to evaluate the efficacy of STS inhibitors in a more biologically relevant context, reflecting the enzyme's activity within intact cells.
Intact MCF-7 breast cancer cells have been used to study the inhibition of steroid sulfatase activity by this compound and related compounds. wikipedia.org In these cells, STS catalyzes the hydrolysis of steroid sulfates like estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHAS). wikipedia.org Studies have shown that this compound can significantly inhibit the hydrolysis of both E1S and DHAS in this cellular model. wikipedia.org
Human placental microsomes are a rich source of steroid sulfatase and serve as a valuable in vitro model for studying the kinetics of STS activity and the inhibitory potency of compounds. wikipedia.org Using human placental microsomes, the kinetic parameters for the hydrolysis of estrone sulfate (E1S) have been determined. wikipedia.org This model allows for the calculation of inhibition constants (Ki) for STS inhibitors, providing a quantitative measure of their binding affinity and inhibitory strength against the enzyme. wikipedia.org
Assessment of Steroid Sulfate Hydrolysis Inhibition in Cellular Systems
The inhibitory effect of this compound on the hydrolysis of steroid sulfates has been assessed in detail in cellular systems. In intact MCF-7 cells, this compound demonstrated significant inhibition of estrone sulfate (E1S) hydrolysis. At a concentration of 1 µM, the inhibition ranged from 31% to 85%, while at 10 µM, the inhibition was between 53% and 97%. wikipedia.org
Furthermore, significant inhibition of dehydroepiandrosterone sulfate (DHAS) hydrolysis was also achieved in MCF-7 cells. wikipedia.org At a concentration of 50 µM, this compound, along with pregnenolone-3-O-methylthiophosphonate and cholesterol-3-O-methylthiophosphonate, inhibited the hydrolysis of DHAS by over 95%. wikipedia.org
In human placental microsomes, the hydrolysis of E1S exhibited a Km of 8.1 µM and a Vmax of 43 nmol/h/mg protein. wikipedia.org The inhibitory potency of this compound in this system was quantified by its Ki value. wikipedia.org
Table 1: Inhibition of Estrone Sulfate Hydrolysis in MCF-7 Cells
| Compound | Concentration (µM) | Inhibition (%) |
| This compound | 1 | 31-85 |
| This compound | 10 | 53-97 |
Table 2: Kinetic Parameters for E1S Hydrolysis and Inhibitor Ki Values in Placental Microsomes
| Substrate/Inhibitor | Parameter | Value | Unit |
| Estrone-3-sulfate (E1S) | Km | 8.1 | µM |
| Estrone-3-sulfate (E1S) | Vmax | 43 | nmol/h/mg protein |
| This compound | Ki | 4.5 | µM |
| Pregnenolone-3-O-methylthiophosphonate | Ki | 1.4 | µM |
| Cholesterol-3-O-methylthiophosphonate | Ki | 6.2 | µM |
Effects on Cellular Steroid Metabolism and Related Signaling Pathways
Inhibition of steroid sulfatase by compounds like this compound is expected to impact cellular steroid metabolism by reducing the availability of unconjugated steroids derived from their sulfated precursors. wikipedia.org Since steroid sulfates are important sources of active steroids such as estrone, estradiol, and 5-androstene-3β,17β-diol in tumors, blocking their hydrolysis can lead to decreased concentrations of these active hormones within the tumor microenvironment. wikipedia.org This reduction in active steroid levels can, in turn, influence downstream signaling pathways that are mediated by steroid receptors, potentially impacting cell proliferation and survival in hormone-sensitive cancers. wikipedia.org While the primary in vitro studies on this compound focus on the direct inhibition of the STS enzyme and the resulting reduction in hydrolyzed steroid sulfates, detailed investigations into the broader effects on cellular steroid metabolic pathways and specific downstream signaling cascades for this particular compound are not extensively described in the provided search results.
Comparative Efficacy with Other STS Inhibitors in In Vitro Models
The efficacy of this compound in inhibiting STS has been compared with other related steroidal methylthiophosphonates in in vitro models. In human placental microsomes, the Ki value for this compound was determined to be 4.5 µM. wikipedia.org In comparison, pregnenolone-3-O-methylthiophosphonate showed a lower Ki value of 1.4 µM, indicating a higher inhibitory potency in this specific model. wikipedia.org Cholesterol-3-O-methylthiophosphonate had a Ki value of 6.2 µM, suggesting it was less potent than both this compound and pregnenolone-3-O-methylthiophosphonate in inhibiting STS in placental microsomes. wikipedia.org
In intact MCF-7 cells, all three methylthiophosphonates significantly inhibited the hydrolysis of estrone sulfate, with varying degrees of inhibition observed at 1 µM and 10 µM concentrations. wikipedia.org At a higher concentration of 50 µM in MCF-7 cells, all three compounds demonstrated potent inhibition (> 95%) of DHAS hydrolysis. wikipedia.org These comparisons highlight that while all three methylthiophosphonate derivatives possess STS inhibitory activity, their potency can vary depending on the specific steroid sulfate substrate and the in vitro model used. Other potent STS inhibitors, such as estrone sulfamate (B1201201) (EMATE), have also been studied in MCF-7 cells, showing very low IC50 values, indicating their high potency in inhibiting STS activity.
Based on the conducted search, detailed preclinical biological evaluation data specifically for the chemical compound "this compound" in in vivo animal models, focusing on pharmacological activity in hormone-dependent conditions, effects on peripheral steroid levels/biomarkers (such as the DHEAS/DHEA ratio), and comparisons with other modulators of steroidogenesis (like Aromatase Inhibitors), could not be found in the provided search results.
The search results yielded information on related compounds such as Dehydroepiandrosterone (DHEA) and Dehydroepiandrosterone sulfate (DHEA-S), as well as discussions on aromatase inhibitors and other compounds or proteins referred to by similar acronyms (e.g., Docosahexaenoic acid - DHA, Microsomal Triglyceride Transfer Protein - MTP, or a peptide MTP-131) in different biological contexts. While some results discussed the biological activities of DHEA and DHEA-S in animal models and the effects of aromatase inhibitors, they did not provide specific data attributable to a compound explicitly identified and studied as "this compound" according to the detailed requirements of the outline provided.
Therefore, it is not possible to generate the requested article focusing solely on the preclinical biological evaluation of "this compound" in vivo based on the available information from the searches and in strict adherence to the specified outline and exclusions.
Metabolic Fate and Pharmacokinetics of Dha 3 Mtp in Preclinical Contexts
Stability and Resistance to Biological Hydrolysis in Preclinical Models
Based on the association of "DHA-3-MTP" with dehydroepiandrosterone-3-O-methylthiophosphonate researchgate.netiarc.frresearchgate.netiarc.frresearchgate.net, the stability of this compound in biological matrices would theoretically depend on the lability of the methylthiophosphonate ester linkage. Ester bonds can be susceptible to hydrolysis by esterases present in plasma, liver, and other tissues in preclinical models. The resistance to biological hydrolysis would be influenced by steric hindrance around the ester bond and the specific activity of hydrolase enzymes in the biological system being studied. However, no specific data on the hydrolysis rate or stability of dehydroepiandrosterone-3-O-methylthiophosphonate in preclinical biological matrices was identified.
If "this compound" were to refer to a modified form of Docosahexaenoic Acid, the stability of the modification (e.g., an ester or other linkage at the 3-position) would be the primary determinant of its resistance to hydrolysis, in addition to the inherent stability of the fatty acid itself, which can undergo oxidation due to its numerous double bonds. Preclinical studies on DHA conjugates, such as DHA-paclitaxel, indicate that the nature of the conjugation significantly impacts stability in plasma researchgate.net.
Theoretical Considerations for Absorption, Distribution, and Excretion in Biological Systems
Given the ambiguity of "this compound", theoretical considerations for its absorption, distribution, and excretion (ADME) are speculative.
If "this compound" refers to dehydroepiandrosterone-3-O-methylthiophosphonate, its absorption after oral administration would depend on its lipophilicity and susceptibility to enzymatic degradation in the gastrointestinal tract. As a relatively small, somewhat lipophilic molecule (based on the structure of dehydroepiandrosterone), passive diffusion might play a role in absorption. Distribution would be influenced by plasma protein binding and tissue permeability. Excretion would likely involve hepatic metabolism (potentially including hydrolysis of the ester) followed by biliary or renal excretion, or direct renal excretion of the parent compound or its metabolites.
If "this compound" were a modified Docosahexaenoic Acid, its absorption would likely involve mechanisms similar to other fatty acids, potentially including incorporation into micelles and uptake by enterocytes, followed by re-esterification and packaging into chylomicrons for lymphatic transport. Distribution would depend on its incorporation into lipoproteins and cell membranes. Excretion of fatty acids primarily occurs after extensive metabolism via beta-oxidation and other pathways.
Without a clear identification and specific preclinical ADME data for "this compound", providing detailed theoretical considerations remains highly speculative. Preclinical pharmacokinetic studies are essential to determine actual absorption rates, volumes of distribution, clearance pathways, and excretion routes iarc.frresearchgate.net.
Influence of Molecular Structure on Metabolic Stability and Elimination Pathways
The molecular structure of a compound profoundly influences its metabolic stability and elimination pathways. For dehydroepiandrosterone-3-O-methylthiophosphonate, the steroid core would be subject to typical steroid metabolic transformations (e.g., hydroxylation, reduction), while the methylthiophosphonate group would be a potential site for enzymatic hydrolysis or other modifications. The presence of the thiophosphonate linkage, as opposed to a standard phosphate (B84403) or sulfate (B86663), could influence its recognition by metabolic enzymes.
If "this compound" were a modified Docosahexaenoic Acid, the long polyunsaturated carbon chain of DHA is prone to beta-oxidation, primarily in the mitochondria and peroxisomes. The modification at the 3-position (assuming it refers to the carbon chain) or elsewhere would determine if and how this modification affects the rate and pathways of fatty acid metabolism. Conjugation of fatty acids can significantly alter their metabolic fate and elimination compared to the unconjugated form researchgate.net.
In the absence of a definitive structure for "this compound" and specific preclinical metabolic data, a detailed analysis of the influence of its molecular structure on metabolic stability and elimination pathways cannot be provided.
Analytical Methodologies for Dha 3 Mtp Research
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are fundamental in confirming the identity and elucidating the molecular structure of chemical compounds. For Dha-3-mtp, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be crucial.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Confirmation
NMR spectroscopy is a powerful, non-destructive technique used to determine the structure and purity of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the number and type of atoms in a molecule and how they are connected. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are commonly used for structural elucidation. rsc.orgsigmaaldrich.com
For this compound, ¹H NMR would reveal the different types of hydrogen atoms present, their relative numbers, and their connectivity based on splitting patterns. ¹³C NMR would provide information about the carbon skeleton. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, could further help in assigning signals and confirming the structural linkages within the this compound molecule. rsc.org Analysis of the integration of peaks in the NMR spectrum can also provide a quantitative assessment of the purity of a this compound sample by revealing the presence and relative amounts of impurities.
While general applications of NMR for structural confirmation and purity assessment are well-established rsc.orgsigmaaldrich.com, specific NMR spectral data (chemical shifts, multiplicities, coupling constants) for this compound (CAS 155538-86-6) were not found in the consulted search results. Studies on other compounds like m-toluidinium picrate (B76445) (MTP) and Docosahexaenoic acid (DHA) demonstrate the utility of NMR in structural analysis and quantification of specific components within a sample. nist.govwiley-vch.demdpi.comevitachem.com
Mass Spectrometry for Molecular Identification and Metabolite Profiling
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It can also be used for structural elucidation through fragmentation analysis. wiley-vch.de
For this compound, mass spectrometry would be used to confirm its molecular weight. Techniques such as Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) could be employed depending on the compound's volatility and polarity. High-resolution mass spectrometry (HRMS) would provide accurate mass measurements, allowing for the determination of the elemental formula. rsc.org Tandem mass spectrometry (MS/MS) could be used to fragment the this compound molecule and analyze the resulting fragment ions, providing structural details. wiley-vch.de
Notably, this compound (CAS 155538-86-6) is mentioned as being used as a specialty product for labeling proteins in mass spectrometry studies in proteomics research. chemicalbook.com This indicates a specific application of mass spectrometry in the context of this compound, likely involving its use as a tag for the detection or quantification of proteins.
While MS is widely used for molecular identification and can be coupled with separation techniques for metabolite profiling sigmaaldrich.comnih.gov6-napse.comthermofisher.comhmdb.caimist.mashimadzu.comejgm.co.ukanalytics-shop.com, specific mass spectral data (molecular ion, fragmentation pattern) for this compound itself, beyond its use in protein labeling, were not detailed in the search results.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating a compound from a mixture, assessing its purity, and quantifying its amount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used methods.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis in Research Samples
HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is particularly suitable for analyzing non-volatile or thermally labile compounds. mdpi.comrestek.com
For this compound, HPLC could be used to assess its purity by separating it from any synthetic byproducts or impurities. The purity can be determined by integrating the peak areas in the chromatogram. Quantitative analysis of this compound in research samples (if applicable) could be performed using HPLC with a suitable detector (e.g., UV-Vis, Mass Spectrometry) and a calibration curve prepared with known concentrations of pure this compound. mdpi.comrestek.com The choice of HPLC column (e.g., reversed-phase, normal-phase) and mobile phase composition would depend on the chemical properties of this compound. mn-net.comrsc.org
Research on compounds like DHA demonstrates the effectiveness of HPLC, often coupled with mass spectrometry (HPLC-MS/MS), for quantitative analysis in complex biological matrices. nih.govhmdb.ca However, specific HPLC methods or parameters developed for the analysis of this compound (CAS 155538-86-6) were not found in the search results.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolomics (if applicable)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is typically used for the analysis of volatile and semi-volatile compounds. thermofisher.comhmdb.cashimadzu.comejgm.co.uk
If this compound is sufficiently volatile or can be derivatized to a volatile form, GC-MS could be applied for its analysis. This technique is highly sensitive and is often used for trace analysis, detecting and quantifying very low concentrations of a compound in a sample. hmdb.cashimadzu.com GC-MS is also a valuable tool in metabolomics studies for identifying and quantifying metabolites in biological samples. hmdb.ca
Studies utilizing GC-MS for the analysis of fatty acids, including DHA, highlight its application in identifying and quantifying components in complex mixtures. 6-napse.comimist.mashimadzu.comrestek.commn-net.com However, specific GC-MS methods or applications for this compound (CAS 155538-86-6) were not detailed in the consulted literature.
Enzyme Activity Assays for Potency and Specificity Determination
Enzyme activity assays are used to measure the rate at which an enzyme catalyzes a biochemical reaction. If this compound is intended to interact with a specific enzyme (e.g., as a substrate, inhibitor, or activator), enzyme activity assays would be employed to determine its potency and specificity.
These assays typically involve incubating the enzyme with its substrate in the presence of this compound and measuring the rate of product formation or substrate depletion. The effect of different concentrations of this compound on the enzyme activity can be used to determine its potency (e.g., IC₅₀ or EC₅₀ value). Assays with related enzymes can help assess the specificity of this compound's interaction.
While the search results mention enzyme activity assays in the context of dihydroxyacetone kinase (Dha) chemicalbook.com and Microsomal triglyceride transfer protein (MTP), and discuss the biological roles of DHA and MTP hmdb.ca, there is no information available in the search results regarding the application of enzyme activity assays specifically for this compound (CAS 155538-86-6). Therefore, the specific enzymes or biological pathways that this compound might interact with, and thus the relevant enzyme assays, are not described in the consulted literature.
Radiometric Assays for Steroid Sulfatase Activity
Radiometric assays are a well-established method for quantifying steroid sulfatase activity. These assays typically involve the use of a radiolabeled steroid sulfate (B86663) substrate. A common substrate utilized is tritiated ([3H]) or carbon-14 (B1195169) labeled ([14C]) dehydroepiandrosterone (B1670201) sulfate (DHEAS) guidetopharmacology.orgwikipedia.org.
The principle of the radiometric assay involves incubating the enzyme source (e.g., cell lysates, microsomes, or purified enzyme) with the radiolabeled steroid sulfate substrate. Steroid sulfatase cleaves the sulfate group from the substrate, producing a radiolabeled unconjugated steroid and inorganic sulfate. The key step in these assays is the separation of the radiolabeled unconjugated steroid product from the radiolabeled sulfated substrate. This separation is often achieved by liquid-liquid extraction into an organic solvent, as the unconjugated steroid is typically more soluble in organic phases than the polar sulfated substrate wikipedia.org.
After incubation and extraction, the radioactivity in the organic phase (containing the product) or the aqueous phase (containing the remaining substrate) is measured using liquid scintillation counting. The amount of product formed or substrate consumed over a specific time period is proportional to the enzyme activity.
Research findings using radiometric assays with [4-14C]dehydroepiandrosterone sulfate or [7-3H]dehydroepiandrosterone sulfate have demonstrated their effectiveness in measuring STS activity in various biological samples, including human placental microsomes and skin biopsies wikipedia.org. These assays have been applied to determine kinetic parameters, such as the Michaelis constant (Km) for substrates like DHEAS lipidmaps.orgwikipedia.org. For instance, using placental microsomes, the Km for DHEAS was determined to be 5.0 x 10^-7 M wikipedia.org. Radiometric assays using radioactive estrone (B1671321) sulfate (E1S) have also been used to detect and characterize STS activity in cell lines, such as mouse NIH-3T3 fibroblast cells lipidmaps.org. These studies have shown that STS activity measured by this method can be inhibited by known STS inhibitors lipidmaps.org.
Spectrophotometric or Fluorometric Coupled Enzyme Assays
Spectrophotometric and fluorometric assays offer alternatives to radiometric methods, often providing higher throughput and avoiding the handling of radioactive materials. While coupled enzyme assays are sometimes used in spectrophotometric methods to link the product formation to a measurable change in absorbance, fluorometric assays for steroid sulfatase commonly utilize a fluorogenic substrate that, upon enzymatic cleavage, releases a fluorescent product.
A widely used fluorogenic substrate for steroid sulfatase is 4-methylumbelliferyl sulfate (4-MUS) sigmaaldrich.comfishersci.se. This compound is itself poorly fluorescent. However, upon hydrolysis by steroid sulfatase, it releases the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU) sigmaaldrich.comfishersci.nl.
The principle of the fluorometric assay involves incubating the enzyme source with 4-methylumbelliferyl sulfate. As STS cleaves the sulfate group, the concentration of 4-methylumbelliferone increases over time. The fluorescence intensity of 4-methylumbelliferone is then measured using a fluorescence microplate reader with appropriate excitation and emission wavelengths (typically excitation at around 360 nm and emission at around 450 nm) sigmaaldrich.comfishersci.nl. The rate of increase in fluorescence intensity is directly proportional to the steroid sulfatase activity.
This method has been successfully applied in various research settings, including cell-free assays and cellular assays using cell lines sigmaaldrich.comfishersci.se. To enhance sensitivity for cellular assays, cell lines overexpressing human steroid sulfatase have been developed sigmaaldrich.com. Studies have shown good agreement between the results obtained from fluorometric assays using 4-methylumbelliferyl sulfate and those from standard cell-free assays for evaluating the potency of STS inhibitors sigmaaldrich.comfishersci.se.
While the search results primarily detail the direct fluorometric measurement of the product from a fluorogenic substrate, the mention of "coupled enzyme assays" in the section title suggests that, in some spectrophotometric approaches for sulfatase activity, the product of the sulfatase reaction might be linked to another enzymatic reaction that produces a measurable change in absorbance. However, specific details on such coupled enzyme assays for steroid sulfatase in the context of this compound research were not prominently found in the provided search results. Fluorometric methods using substrates like 4-methylumbelliferyl sulfate are a common and effective non-radiometric approach for assessing STS activity.
These analytical methodologies provide essential tools for researchers investigating compounds like this compound and their interactions with steroid sulfatase, enabling the quantitative assessment of enzyme activity and the effects of potential modulators.
Theoretical Applications and Research Avenues for Dha 3 Mtp
Utility as a Biochemical Probe for Steroid Sulfatase Research
DHA-3-MTP serves as a valuable biochemical tool for investigating the function and significance of steroid sulfatase. Its ability to significantly inhibit the hydrolysis of steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHAS), has been demonstrated in various experimental settings, including intact MCF-7 breast cancer cells and human placental microsomes. nih.gov By blocking the action of STS, this compound allows researchers to delineate the contribution of the sulfatase pathway to the local concentrations of biologically active steroids. fishersci.at
A key advantage of using steroidal methylthiophosphonates like this compound as biochemical probes is their reported resistance to metabolic degradation compared to natural steroid sulfates. nih.govfishersci.at This metabolic stability allows for a more sustained inhibitory effect, making them useful for studying the long-term impact of STS inhibition on cellular processes and steroid dynamics. Studies using this compound have helped to assess the importance of the estrone sulfatase pathway in estrogen formation within breast tumors. fishersci.at
Investigation of Structure-Activity Relationships for Steroidal Methylthiophosphonates
Research involving this compound contributes to the understanding of structure-activity relationships (SAR) among steroidal methylthiophosphonates as STS inhibitors. By comparing the inhibitory potency of this compound with that of other related compounds, such as pregnenolone-3-O-methylthiophosphonate and cholesterol-3-O-methylthiophosphonate, insights can be gained into how structural variations on the steroid scaffold influence their interaction with the STS enzyme. nih.gov
Studies have determined the inhibitory constant (Ki) of this compound for the hydrolysis of E1S. For instance, in human placental microsomes, the Ki value for this compound was found to be 4.5 µM. nih.gov Comparing this value to the Ki values of other steroidal methylthiophosphonates (e.g., pregnenolone-3-MTP with a Ki of 1.4 µM and cholesterol-3-MTP with a Ki of 6.2 µM in the same system) provides specific data points for SAR analysis. nih.gov These comparisons help researchers identify key structural features that contribute to potent STS inhibition within this class of compounds, guiding the rational design of more effective inhibitors.
Conceptual Basis for the Development of Novel Steroid Sulfatase Inhibitors
The research on this compound provides a conceptual foundation for the development of novel steroid sulfatase inhibitors with potential therapeutic applications, particularly in hormone-dependent cancers like breast cancer. Steroid sulfatase is recognized as a critical enzyme in providing tumors with a local supply of estrogens and androgens derived from circulating sulfated precursors. nih.govfishersci.atwikipedia.orgwikipedia.orgciteab.com By inhibiting STS, compounds like this compound can reduce the intratumoral concentrations of active steroids such as estrone, estradiol, and 5-androstene-3 beta,17 beta-diol. nih.govwikipedia.orgwikipedia.orgciteab.comwikipedia.org
The resistance of steroidal methylthiophosphonates to metabolic breakdown, as observed with this compound, is a desirable characteristic for potential therapeutic agents, suggesting a longer duration of action compared to less stable inhibitors. nih.govfishersci.at The ability of this compound to inhibit the hydrolysis of DHAS is also significant, as DHAS can be converted to estrogenic steroids like 5-androstene-3 beta,17 beta-diol, which can contribute to tumor growth. nih.govwikipedia.orgciteab.com Thus, the inhibitory profile of this compound supports the concept that targeting STS with stable, steroidal inhibitors can be a viable strategy for reducing the hormonal stimulation of hormone-dependent cancers.
Exploration of this compound's Influence on Endocrine Signaling Pathways beyond STS
While the primary focus of research on this compound has been its direct inhibitory effect on steroid sulfatase, its action can indirectly influence a range of endocrine signaling pathways. By reducing the levels of active steroids such as estrogens and androgens that are produced via the STS pathway, this compound can modulate signaling mediated by estrogen receptors (ER) and androgen receptors (AR). wikipedia.orgciteab.comwikipedia.org
However, based on the available research, there is limited explicit information detailing the direct influence of this compound on endocrine signaling pathways beyond those directly mediated by the steroid hormones whose concentrations are altered by STS inhibition. Future research could explore potential off-target effects or broader implications of STS inhibition by this compound on the complex interplay of endocrine pathways.
Potential as a Research Tool in Steroid-Dependent Biological Processes
Given the crucial role of steroid sulfatase in generating active steroids that regulate numerous steroid-dependent biological processes, this compound holds potential as a research tool to investigate these processes. By using this compound to inhibit STS activity, researchers can study the specific contributions of STS-derived steroids to various physiological and pathological events. wikipedia.orgciteab.comwikipedia.org
Future Research Directions and Unanswered Questions Regarding Dha 3 Mtp
Comprehensive Mapping of Molecular Binding Pockets and Conformational Dynamics of STS upon DHA-3-MTP Binding
A detailed understanding of how this compound interacts with the STS enzyme at the molecular level is fundamental. Future research should aim to precisely map the binding pocket(s) within the STS enzyme where this compound binds. This could involve advanced structural techniques such as X-ray crystallography or cryo-electron microscopy to visualize the co-crystal structure of STS bound to this compound. frontiersin.org Complementary computational approaches, such as molecular docking and molecular dynamics simulations, can provide insights into the binding affinity, stability of the complex, and the specific amino acid residues involved in interactions. nih.govnih.govfrontiersin.orgmdpi.com
Furthermore, investigating the conformational dynamics of STS upon this compound binding is crucial. STS is a membrane-bound enzyme, and its activity can be influenced by conformational changes. wikipedia.orggenecards.org Studies employing techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) or time-resolved fluorescence resonance energy transfer (TR-FRET) could reveal how this compound binding affects the flexibility and structure of the enzyme, potentially explaining the mechanism of inhibition (e.g., competitive, non-competitive). researchgate.net Understanding these dynamics is essential for optimizing inhibitor design and predicting potential off-target effects.
Investigation of Selectivity Profiles of this compound across Different Steroid Sulfatase Isoforms (if any beyond the primary STS)
While the primary focus is typically on the well-characterized microsomal STS encoded by the STS gene, it is important to determine if other sulfatase enzymes exist that might interact with steroid sulfates or this compound. wikipedia.orgdrugbank.comuniprot.orggenecards.orgwikidoc.org Although STS is generally considered the main enzyme responsible for hydrolyzing steroid sulfates like estrone (B1671321) sulfate (B86663) and DHEA sulfate, investigating the selectivity of this compound across any potential isoforms or other sulfatases is necessary to assess its specificity and potential for off-target effects. researchgate.netacs.org
Future studies should involve enzymatic assays using purified preparations of different sulfatase enzymes, if they are identified, to determine the inhibitory constant (Ki) of this compound for each. This would provide a comprehensive selectivity profile and help predict potential interactions with other biological pathways. nih.gov
Elucidation of Potential Synergistic Effects of this compound with Other Enzyme Modulators in In Vitro and Animal Models
Given that steroidogenesis and steroid signaling involve multiple enzymes and pathways, exploring the potential for synergistic effects between this compound and other enzyme modulators is a critical research direction. This is particularly relevant in diseases where STS plays a role alongside other key enzymes. For instance, in hormone-dependent cancers, combining STS inhibition with modulators of other steroidogenic enzymes or hormone receptors could offer enhanced therapeutic benefits. nih.gov
In vitro studies using relevant cell lines could assess the effects of this compound in combination with inhibitors or activators of other enzymes involved in steroid synthesis, metabolism, or signaling. nih.gov Following promising in vitro results, preclinical studies in appropriate animal models would be necessary to evaluate the efficacy and potential synergy of combination therapies involving this compound. ecancer.orgnih.gov These studies should carefully assess tumor growth, hormone levels, and potential toxicity profiles of the combinations.
Development of Advanced In Vitro Organoid or 3D Culture Models for Mechanistic Studies of this compound
Traditional two-dimensional (2D) cell culture models often fail to fully recapitulate the complex tissue microenvironment and cellular interactions found in vivo. mdpi.comnih.govresearchgate.net To gain a more accurate understanding of this compound's mechanisms of action, future research should prioritize the development and utilization of advanced in vitro models, such as organoids and 3D culture systems. mdpi.comnih.govresearchgate.netresearchgate.netlabmanager.com
Organoids, derived from stem cells or primary tissues, can mimic the architecture and function of specific organs, providing a more physiologically relevant system to study the effects of this compound on STS activity, steroid metabolism, and downstream cellular responses within a complex cellular environment. mdpi.comnih.govresearchgate.netresearchgate.netlabmanager.com Similarly, 3D co-culture models incorporating different cell types present in the relevant tissue (e.g., cancer cells, fibroblasts, immune cells) can provide insights into the impact of this compound on cell-cell interactions and the tumor microenvironment. nih.gov These models can facilitate more predictive preclinical assessments.
Exploration of Epigenetic or Transcriptional Modulations by this compound
Beyond its direct inhibitory effect on STS enzyme activity, it is important to investigate whether this compound can induce epigenetic or transcriptional changes. Steroid hormones themselves can influence gene expression and epigenetic modifications, and altering steroid levels through STS inhibition might have downstream effects on the cellular epigenome and transcriptome. frontiersin.orgnih.govnih.govscience.govbohrium.com
Future studies could employ techniques such as RNA sequencing (RNA-Seq) to assess global gene expression changes in cells or tissues treated with this compound. nih.gov Investigating epigenetic modifications, such as DNA methylation and histone modifications, using techniques like ChIP-sequencing or bisulfite sequencing, could reveal whether this compound indirectly influences gene regulation through altered steroid levels or potentially through off-target interactions. frontiersin.orgnih.govbohrium.com Understanding these potential epigenetic and transcriptional effects is crucial for a complete picture of this compound's biological impact.
Understanding the Full Spectrum of Biological Responses in Preclinical Models beyond Hormone-Dependent Systems
While STS inhibition is primarily studied in the context of hormone-dependent diseases, STS and steroid sulfates have roles in other biological processes, including skin function and potentially in the central nervous system. researchgate.netwikidoc.org Future research should explore the full spectrum of biological responses to this compound in preclinical models beyond those directly related to hormone-dependent systems.
This could involve studies in animal models of other conditions where STS might play a role, such as certain inflammatory disorders or neurological conditions, if there is a scientific rationale to support such investigations. researchgate.netwikidoc.org These studies would help to identify any potential therapeutic applications in non-hormone-dependent systems and also to identify potential off-target effects that might not be apparent in hormone-dependent models. nih.govresearchgate.net Comprehensive phenotyping of treated animals would be essential to capture a wide range of potential biological effects.
Q & A
Q. How to optimize high-throughput screening (HTS) assays for this compound derivatives while minimizing false positives?
- Methodological Answer :
- Counter-screening : Include orthogonal assays (e.g., fluorescence quenching controls for aggregation-prone compounds).
- Concentration gradients : Test dose ranges spanning three orders of magnitude to identify nonspecific effects.
- Machine learning filters : Train models on historical HTS data to flag compounds with promiscuous binding patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
